Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate
CAS No.: 130675-12-6
Cat. No.: VC0148592
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130675-12-6 |
|---|---|
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate |
| Standard InChI | InChI=1S/C20H28O4/c1-4-20(3,13-9-12-19(22)24-5-2)14-18(21)16-23-15-17-10-7-6-8-11-17/h4,6-12,18,21H,1,5,13-16H2,2-3H3/b12-9+/t18-,20-/m1/s1 |
| Standard InChI Key | AXEBYLQYSIQEJD-IEYVCLCVSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C[C@](C)(C[C@H](COCC1=CC=CC=C1)O)C=C |
| Canonical SMILES | CCOC(=O)C=CCC(C)(CC(COCC1=CC=CC=C1)O)C=C |
Introduction
Chemical Identity and Nomenclature
Chemical identity provides the foundation for understanding a compound's properties and behavior. Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate is identified by the CAS registry number 130675-12-6, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C20H28O4, indicating its composition of 20 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms. With a molecular weight of 332.4 g/mol, this compound falls within the mid-range molecular weight category for organic compounds, which influences its physical properties including solubility and permeability. According to IUPAC nomenclature standards, the fully systematic name is ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate, which precisely describes its chemical structure and stereochemistry.
Chemical databases utilize various identification systems to catalog and reference compounds. For Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, these identifiers provide essential information for researchers. The compound is registered in the PubChem database with the identifier 14610667, facilitating access to additional information through this comprehensive chemical database. Its Standard InChI (International Chemical Identifier) is InChI=1S/C20H28O4/c1-4-20(3,13-9-12-19(22)24-5-2)14-18(21)16-23-15-17-10-7-6-8-11-17/h4,6-12,18,21H,1,5,13-16H2,2-3H3/b12-9+/t18-,20-/m1/s1, which provides a standardized representation of its chemical structure that can be used for computer processing and structure searches. The Standard InChIKey, AXEBYLQYSIQEJD-IEYVCLCVSA-N, serves as a condensed, fixed-length character string that enables easier web searches and database lookups. Additionally, both isomeric and canonical SMILES notations are available, with the isomeric version, CCOC(=O)/C=C/CC@(CC@HO)C=C, capturing the stereochemical information that is crucial to understanding its three-dimensional structure.
Alternative Names and Synonyms
Physical and Chemical Properties
The physical and chemical properties of Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate derive from its molecular structure and functional groups. With a molecular weight of 332.4 g/mol, this compound possesses a moderate size that influences its physical behavior in various systems. The presence of both polar groups (hydroxyl and ester) and non-polar moieties (benzyl group and alkyl chains) suggests an amphiphilic character that would affect its solubility profile in different solvents. The hydroxyl group at position 7 introduces hydrogen bonding capabilities, potentially enhancing solubility in polar solvents and affecting its interactions with biological systems. Additionally, the ester functionality contributes to potential reactivity in hydrolysis reactions under appropriate conditions, which could be relevant for its metabolism or chemical transformations in synthetic applications.
Structural Features and Functional Groups
Synthetic Relevance and Applications
The structural features of Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate suggest its potential utility in organic synthesis. The presence of a benzyloxy group is particularly notable, as benzyl ethers are commonly employed as protecting groups in multi-step synthetic pathways. This feature suggests that the compound might serve as an intermediate in which the hydroxyl group at position 8 is protected while allowing selective reactions at other functional sites. The compound's association with "functionalised intermediates for the synthesis of vitamin D and novel vitamin D derivatives" in patent literature points to its potential role in pharmaceutical synthesis pathways . The specific stereochemistry at positions 5 and 7 further suggests its importance in stereoselective synthesis, where maintaining the correct three-dimensional arrangement of atoms is crucial for biological activity of the final products.
Relation to Vitamin D Synthesis
Patent information suggests that Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate may be involved in vitamin D derivative synthesis pathways. The patent EP2933246B1 titled "Versatile and functionalised intermediates for the synthesis of vitamin D and novel vitamin D derivatives" indicates that compounds with similar structural features serve as important synthetic intermediates . Vitamin D compounds are characterized by complex structures with multiple stereogenic centers, making stereoselective synthesis challenging and requiring carefully designed intermediates with defined stereochemistry. The defined stereochemistry at positions 5 and 7 in Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate may contribute to controlling the stereochemical outcome in subsequent synthetic steps toward vitamin D analogs. Additionally, the functionalized nature of this compound, with reactive groups like alkenes and a protected alcohol, provides handles for further elaboration into more complex structures characteristic of vitamin D derivatives.
Structure-Related Compounds
Understanding structural relationships between compounds can provide insights into synthetic pathways and applications. A structurally related compound, Ethyl 7-hydroxy-5-methylhept-2-enoate (C10H18O3), shares several features with our compound of interest but lacks the benzyloxy group and the ethenyl substituent . With a molecular weight of 186.25 g/mol, this simpler analog maintains the ethyl ester, hydroxyl group, and 2-enoate components but has fewer stereogenic centers and functional groups . The structural similarities suggest potential relationships in synthetic pathways, where the more complex Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate might be derived from or related to simpler precursors like Ethyl 7-hydroxy-5-methylhept-2-enoate. These structural relationships could provide valuable context for understanding the synthesis and derivatization of these compounds in research and pharmaceutical applications.
| Property | Value |
|---|---|
| CAS Number | 130675-12-6 |
| Molecular Formula | C20H28O4 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate |
| Stereochemistry | E at C2-C3 double bond, R at C5, R at C7 |
| PubChem Compound ID | 14610667 |
| Recommended Use | Research purposes only |
This data provides essential information for researchers seeking to work with this compound, offering a reference point for identification and characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume